molecular formula C25H28N4O4S B2529326 Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-11-6

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2529326
CAS RN: 946330-11-6
M. Wt: 480.58
InChI Key: BJGMCFDJUTUCSX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and carboxylate, oxo, and thioxo groups. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The compound’s structure would likely be confirmed using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Piperazine, a common structural motif, is found in various agrochemicals and pharmaceuticals. Its incorporation into biologically active compounds often occurs through Mannich reactions. These compounds play essential roles in treating various diseases, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, piperazine derivatives are investigated for potential treatments related to Parkinson’s and Alzheimer’s diseases. Illegally used psychoactive substances also contain piperazine rings .

Synthesis and Characterization

The novel compound, “Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate,” is obtained via a three-step protocol. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .

Cytotoxicity

Assessing the cytotoxicity of this compound against various cancer cell lines (e.g., human liver, breast, and colon) would provide valuable insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine rings are found in a variety of biologically active compounds, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

properties

CAS RN

946330-11-6

Product Name

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C25H28N4O4S

Molecular Weight

480.58

IUPAC Name

methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34)

InChI Key

BJGMCFDJUTUCSX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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